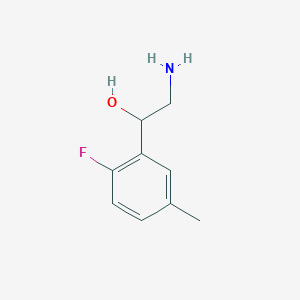
(2S)-1-(2-chlorophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(2-chlorophenyl)propan-2-ol: is a chiral compound with the molecular formula C9H11ClO. It is an important intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of (2S)-1-(2-chlorophenyl)propan-2-one: This method involves the reduction of (2S)-1-(2-chlorophenyl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol at low temperatures to ensure high selectivity for the desired enantiomer.
Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of (2S)-1-(2-chlorophenyl)propan-2-one using a chiral catalyst. This method provides high enantioselectivity and is suitable for large-scale production.
Industrial Production Methods: Industrial production of (2S)-1-(2-chlorophenyl)propan-2-ol often involves the use of chiral catalysts and optimized reaction conditions to achieve high yield and enantioselectivity. The process may include steps such as purification by distillation or crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-1-(2-chlorophenyl)propan-2-ol can undergo oxidation to form (2S)-1-(2-chlorophenyl)propan-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form (2S)-1-(2-chlorophenyl)propan-2-amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: (2S)-1-(2-chlorophenyl)propan-2-one.
Reduction: (2S)-1-(2-chlorophenyl)propan-2-amine.
Substitution: (2S)-1-(2-chlorophenyl)propan-2-chloride.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Pharmaceuticals: (2S)-1-(2-chlorophenyl)propan-2-ol is used as an intermediate in the synthesis of various pharmaceuticals, including antidepressants and antihistamines.
Chiral Building Block: It serves as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, providing insights into enzyme-substrate interactions.
Medicine:
Drug Development: It is explored for its potential therapeutic effects and is used in the development of new drugs targeting specific biological pathways.
Industry:
Agrochemicals: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mecanismo De Acción
The mechanism of action of (2S)-1-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to altered neurotransmitter levels and subsequent physiological effects.
Comparación Con Compuestos Similares
(2S)-1-(2-fluorophenyl)propan-2-ol: Similar structure with a fluorine atom instead of chlorine.
(2S)-1-(2-bromophenyl)propan-2-ol: Similar structure with a bromine atom instead of chlorine.
(2S)-1-(2-methylphenyl)propan-2-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom in (2S)-1-(2-chlorophenyl)propan-2-ol imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Chiral Center: The (2S) configuration provides specific enantioselectivity, making it valuable in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C9H11ClO |
|---|---|
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
(2S)-1-(2-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m0/s1 |
Clave InChI |
FPTQXZXPSPFFSP-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=CC=C1Cl)O |
SMILES canónico |
CC(CC1=CC=CC=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)

![2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)









![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)
